molecular formula C21H23N3O2 B2850673 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide CAS No. 1286702-23-5

2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B2850673
CAS No.: 1286702-23-5
M. Wt: 349.434
InChI Key: KDSPYIHURYTXBY-UHFFFAOYSA-N
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Description

2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the acetamide group: This step involves the reaction of the oxadiazole intermediate with an appropriate acylating agent, such as acetic anhydride or an acyl chloride.

    Attachment of the phenylbutan-2-yl group: This can be done through a nucleophilic substitution reaction, where the oxadiazole-acetamide intermediate reacts with a halogenated phenylbutane derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: Potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer agents.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenylbutan-2-yl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
  • N-(4-phenylbutan-2-yl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide
  • N-(4-phenylbutan-2-yl)-2-(5-(p-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide

Uniqueness

2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide is unique due to the presence of both the phenylbutan-2-yl and p-tolyl groups, which can impart specific electronic and steric properties

Properties

IUPAC Name

2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-15-8-12-18(13-9-15)21-24-23-20(26-21)14-19(25)22-16(2)10-11-17-6-4-3-5-7-17/h3-9,12-13,16H,10-11,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSPYIHURYTXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NC(C)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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